molecular formula C27H29NO7 B270908 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate

Katalognummer B270908
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: NSDNUHJJSKNHDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response. It is involved in the activation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are important mediators of inflammation.

Wirkmechanismus

The NLRP3 inflammasome is activated in response to a variety of danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms.
2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate inhibits the activation of the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its oligomerization, which is a crucial step in the activation process. This leads to the inhibition of caspase-1 activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have significant anti-inflammatory effects in various animal models of inflammatory and autoimmune diseases. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and IL-18, and to improve the clinical symptoms of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to develop potential therapeutic interventions.
However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its effects on other inflammasomes and immune pathways.

Zukünftige Richtungen

There are several potential future directions for research on 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate was first synthesized in 2015 by researchers at the University of Queensland in Australia. The synthesis method involves the reaction of 3-methoxybenzoic acid with 4-hydroxybenzaldehyde to form a benzoxazole intermediate. This intermediate is then reacted with cyclohexanone and pyrrolidine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as gout, type 2 diabetes, Alzheimer's disease, and multiple sclerosis. It has been shown to inhibit the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines in vitro and in vivo.

Eigenschaften

Molekularformel

C27H29NO7

Molekulargewicht

479.5 g/mol

IUPAC-Name

[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H29NO7/c1-33-23-9-5-6-19(14-23)27(32)35-22-12-10-18(11-13-22)24(29)17-34-26(31)20-15-25(30)28(16-20)21-7-3-2-4-8-21/h5-6,9-14,20-21H,2-4,7-8,15-17H2,1H3

InChI-Schlüssel

NSDNUHJJSKNHDF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4CCCCC4

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.